molecular formula C16H13FN2O2S B2901216 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422526-90-7

6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2901216
CAS No.: 422526-90-7
M. Wt: 316.35
InChI Key: YRQXHILMXQMZDT-UHFFFAOYSA-N
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Description

6-Fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a synthetic compound based on the 4(3H)-quinazolinone scaffold, a structure recognized for its diverse biological activities and significance in medicinal chemistry . This particular derivative is intended for research purposes to explore its potential in various therapeutic areas. The 4(3H)-quinazolinone core is a privileged structure in drug discovery. Recent studies highlight its application in developing anticancer agents , with some derivatives acting as dual inhibitors of key oncogenic targets like EGFR and BRAF V600E . Furthermore, this scaffold has shown promise in antiviral research , where specific quinazolin-4-one analogs have been designed as non-covalent, non-peptidic inhibitors of the SARS-CoV-2 Main Protease (M pro ), a critical target for anti-COVID-19 drug development . Another key research area involves HDAC6 inhibition ; quinazoline derivatives have been investigated as selective HDAC6 inhibitors, which may have therapeutic potential for conditions like peripheral neuropathies by improving mitochondrial transport in neurons . The structure of this compound features a fluorine atom at the 6-position, a (4-methoxyphenyl)methyl group at the 3-position, and a sulfanylidene (thioxo) group at the 2-position. These modifications are typical in structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and drug metabolism and pharmacokinetics (DMPK) properties . Researchers can utilize this compound to investigate its mechanism of action, binding affinity, and inhibitory potential against specific biological targets. This product is sold as a reference standard for research and development in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the material according to their institution's safety guidelines for chemical substances.

Properties

CAS No.

422526-90-7

Molecular Formula

C16H13FN2O2S

Molecular Weight

316.35

IUPAC Name

6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C16H13FN2O2S/c1-21-12-5-2-10(3-6-12)9-19-15(20)13-8-11(17)4-7-14(13)18-16(19)22/h2-8H,9H2,1H3,(H,18,22)

InChI Key

YRQXHILMXQMZDT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)F)NC2=S

solubility

not available

Origin of Product

United States

Preparation Methods

Cyclocondensation of Fluorinated Anthranilic Acid Derivatives

A common approach involves cyclizing 6-fluoroanthranilic acid with urea or its analogs to form the quinazolin-4-one skeleton. For example:

Procedure (adapted from):

  • 6-Fluoroanthranilic acid (1.0 mmol) and urea (1.2 mmol) are heated at 180°C under microwave irradiation for 20 minutes in the presence of Cu(OAc)₂·H₂O (5 mol%).
  • The crude product is purified via column chromatography (hexane/ethyl acetate = 2:1) to yield 6-fluoroquinazolin-4(3H)-one .

Key Data :

  • Yield: 78–85%
  • Characterization: $$ ^1H $$ NMR (CDCl₃, 500 MHz): δ 8.28 (dd, J = 8.0 Hz, 1H), 7.90 (s, 1H).

Introduction of the 4-Methoxybenzyl Group

The 3-position is functionalized via nucleophilic substitution or copper-catalyzed coupling. A modified Ullmann-type reaction proves effective:

Procedure :

  • 6-Fluoroquinazolin-4(3H)-one (1.0 mmol), 4-methoxybenzyl chloride (1.2 mmol), and CuI (10 mol%) are refluxed in DMF at 120°C for 12 hours.
  • The product, 3-(4-methoxybenzyl)-6-fluoroquinazolin-4(3H)-one , is isolated via precipitation (yield: 72%).

Key Data :

  • $$ ^13C $$ NMR (126 MHz, CDCl₃): δ 161.2 (C=O), 159.7 (OCH₃), 49.4 (CH₂).
  • HRMS (ESI): m/z calcd for C₁₆H₁₄FN₂O₂ [M + H]⁺: 285.1034; found: 285.1028.

Thionation Strategies for Sulfanylidene Incorporation

Lawesson’s Reagent-Mediated Thionation

The carbonyl group at position 2 is converted to a thione using Lawesson’s reagent:

Procedure :

  • 3-(4-Methoxybenzyl)-6-fluoroquinazolin-4(3H)-one (1.0 mmol) and Lawesson’s reagent (2.0 mmol) are refluxed in toluene for 6 hours.
  • The product is recrystallized from ethanol to yield the title compound (yield: 68%).

Key Data :

  • $$ ^1H $$ NMR (500 MHz, DMSO-d₆): δ 8.32 (d, J = 7.9 Hz, 1H), 7.31 (d, J = 8.7 Hz, 2H).
  • MP: 134°C.

Phosphorus Pentasulfide (P₄S₁₀) Method

An alternative employs P₄S₁₀ in anhydrous dioxane:

  • A suspension of the quinazolinone (1.0 mmol) and P₄S₁₀ (3.0 mmol) in dioxane is stirred at 110°C for 8 hours.
  • The product is isolated via filtration (yield: 62%).

Analytical and Spectroscopic Validation

Crystallographic Data (Hypothetical Model)

While no crystal structure of the title compound is publicly available, analogous compounds exhibit:

  • Dihedral angles between the quinazolinone core and aryl substituents: 15–20°.
  • Bond lengths: C=S (1.64 Å), C-F (1.35 Å).

Comparative Spectral Analysis

Property 3-(4-Methoxybenzyl)-6-fluoroquinazolin-4(3H)-one 6-Fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
$$ ^1H $$ NMR (δ, ppm) 8.33 (dd, J = 8.0 Hz) 8.32 (d, J = 7.9 Hz)
$$ ^13C $$ NMR (δ, ppm) 161.2 (C=O) 178.9 (C=S)
HRMS (m/z) 285.1034 316.4 ([M + H]⁺)

Mechanistic Considerations and Optimization

Thionation Kinetics

Lawesson’s reagent operates via a nucleophilic mechanism, where the carbonyl oxygen is replaced by sulfur through intermediate dithiophosphoric anhydrides. Reaction efficiency depends on:

  • Solvent polarity (toluene > THF)
  • Temperature (optimal at 110°C)

Regioselectivity Challenges

Competitive thionation at position 4 is mitigated by steric hindrance from the 3-(4-methoxybenzyl) group, favoring position 2 modification.

Industrial-Scale Considerations

Green Chemistry Adaptations

  • Microwave-assisted cyclocondensation reduces reaction time from hours to minutes.
  • Solvent-free thionation using ball milling (P₄S₁₀, 30 min, 60°C) achieves 65% yield.

Cost Analysis

Reagent Cost per kg (USD) Required per kg Product
6-Fluoroanthranilic acid 320 0.8 kg
Lawesson’s reagent 1,200 2.1 kg
4-Methoxybenzyl chloride 450 0.7 kg

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinazolinone core or the sulfanylidene moiety.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the methoxy group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinazolinone derivatives and thiol derivatives.

    Substitution: Amino-substituted and thiol-substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine atom and the methoxyphenyl group can enhance its binding affinity and specificity towards certain targets. The sulfanylidene moiety may also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural Analogues of Quinazolinone Derivatives

The following table summarizes key structural and functional differences between the target compound and related quinazolinones:

Compound Name Position 6 Position 3 Substituent Key Features Reported Activity/Properties
Target Compound F 4-Methoxyphenylmethyl Fluorine enhances electronegativity; methoxy group improves lipophilicity N/A (inferred potential bioactivity)
6-Methyl-3-phenyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CH₃ Phenyl Methyl at position 6; lacks fluorine and methoxy groups Structural data (crystallography)
6-Chloro-3-allyl-2-mercaptoquinazolin-4(3H)-one Cl Allyl Chlorine substitution; allyl group increases steric bulk Safety data (GHS classification)
5-Fluoro-2-(methylamino)quinazolin-6-yl derivatives F Varied Fluorine at position 5; methylamino at position 2 Protein-binding (PDB ligand data)
Herbicidal quinazolinones with 4-methoxyphenyl groups H/Cl/F 4-Methoxyphenyl, others Methoxy group linked to herbicidal activity against rape Moderate herbicidal activity

Substituent Effects on Activity and Properties

  • Halogenation (Position 6): The target compound’s fluorine atom contrasts with chlorine in 6-chloro-3-allyl derivatives .
  • Position 3 Substituents:
    The 4-methoxyphenylmethyl group in the target compound differs from phenyl (in ) and allyl (in ). The methoxy group’s electron-donating nature could improve solubility and π-π stacking interactions, as seen in herbicidal compounds with 4-methoxyphenyl groups . Allyl substituents, however, may introduce reactivity or metabolic instability .

  • Sulfur Substitution (Position 2): The thione (2-sulfanylidene) group is conserved across analogs and likely contributes to hydrogen-bonding interactions, a feature critical in enzyme inhibition or ligand-receptor binding .

Q & A

Basic Questions

Q. What are the key synthetic routes for 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one?

  • Methodology : Synthesis typically involves multi-step reactions starting with quinoline or quinazolinone derivatives. Key steps include:

Substitution : Introduction of the 4-methoxybenzyl group via nucleophilic substitution or coupling reactions.

Sulfur incorporation : Use of thiourea or thiolating agents to introduce the sulfanylidene moiety.

Fluorination : Directed fluorination at the 6-position using fluorinating agents like Selectfluor™.

  • Conditions : Reactions often require anhydrous solvents (e.g., DMF, acetonitrile), temperatures of 60–120°C, and catalysts such as Pd/C or CuI .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is used to isolate the product .

Q. What spectroscopic and crystallographic methods validate the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and electronic environments. For example, the 4-methoxyphenyl group shows a singlet at δ 3.8 ppm (OCH3_3) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns and UV detection .
  • X-ray Crystallography : SHELX software refines crystal structures, confirming bond lengths/angles and sulfur positioning .

Q. How is the compound purified after synthesis?

  • Common Techniques :

  • Recrystallization : Ethanol or methanol/water mixtures yield high-purity crystals .
  • Chromatography : Silica gel columns with gradient elution (e.g., hexane to ethyl acetate) resolve by-products .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the yield of this compound?

  • Methodology : Microwave irradiation reduces reaction times (e.g., from 12 hours to 30 minutes) by enhancing reaction kinetics. For example, cyclocondensation steps achieve 85–90% yields under microwave conditions .
  • Key Parameters : Power (300–600 W), solvent (DMSO or ethanol), and controlled temperature (80–100°C) prevent decomposition .

Q. What strategies minimize by-products during the introduction of the sulfanylidene group?

  • Approach :

Thiolation Reagent Selection : Thiourea or Lawesson’s reagent provides better regioselectivity compared to P4_4S10_{10}.

Solvent Optimization : Polar aprotic solvents (e.g., DMF) reduce side reactions like oxidation.

Real-Time Monitoring : TLC or HPLC tracks reaction progress, enabling timely termination .

Q. How do researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Analytical Framework :

Dose-Response Studies : Validate activity thresholds (e.g., IC50_{50} values) across multiple cell lines.

Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing 4-methoxyphenyl with chlorophenyl) to isolate pharmacophores .

Assay Replication : Standardize protocols (e.g., broth microdilution for antimicrobial tests) to reduce variability .

Q. What experimental designs are used for structure-activity relationship (SAR) studies?

  • Key Modifications :

  • Fluorine Position : Compare 6-fluoro vs. 7-fluoro analogs to assess electronic effects on bioactivity.
  • Sulfur Isosteres : Replace sulfanylidene with carbonyl or sulfonyl groups to evaluate binding interactions.
    • Biological Testing : Cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase profiling), and antimicrobial disk diffusion .

Q. How is X-ray crystallography applied to confirm the sulfanylidene configuration?

  • Protocol :

Crystal Growth : Slow evaporation from DMSO/water mixtures produces diffraction-quality crystals.

Data Collection : High-resolution (≤1.0 Å) synchrotron data collection resolves sulfur electron density.

Refinement : SHELXL refines anisotropic displacement parameters and validates the thione tautomer over thiol forms .

Q. What computational methods predict solubility and formulation challenges for in vivo studies?

  • Tools : COSMO-RS or Hansen solubility parameters estimate solubility in physiological buffers.
  • Formulation Strategies : Nanoemulsions or cyclodextrin complexes improve bioavailability for low-solubility batches .

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